molecular formula C17H22N4O B2960627 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide CAS No. 2034337-38-5

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2960627
CAS No.: 2034337-38-5
M. Wt: 298.39
InChI Key: BFBRIJFTRPIYMW-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide is a synthetic small molecule featuring a pyrazole core substituted with a pyridin-2-yl group at position 1, methyl groups at positions 3 and 5, and an ethyl linker connecting the pyrazole to a cyclobutane carboxamide moiety.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-15(9-11-19-17(22)14-6-5-7-14)13(2)21(20-12)16-8-3-4-10-18-16/h3-4,8,10,14H,5-7,9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBRIJFTRPIYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with 2-bromopyridine under basic conditions to form the pyrazole-pyridine intermediate. This intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrazole and pyridine moieties can bind to metal ions or proteins, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of pyrazole derivatives, which are often modified to optimize pharmacological properties. Below is a detailed comparison with key structural analogs from literature and patents:

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Activities Reference
N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide (Target Compound) C₁₉H₂₅N₄O 339.43 g/mol Cyclobutane carboxamide, pyridin-2-yl, ethyl linker Conformational rigidity (cyclobutane)
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide C₂₂H₂₅ClN₆O₃S 512.99 g/mol Sulfonamide, 4-chlorophenyl carbamoyl, butyl group Higher solubility (sulfonamide moiety)
N-{2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide C₂₂H₂₆N₄OS 394.53 g/mol Cyclopentane, thiophene substituent Enhanced lipophilicity (thiophene)
1,3,4-Thiadiazole derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) Varies ~350–400 g/mol Nitrophenyl, thiadiazole ring Antimicrobial activity (E. coli, C. albicans)
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide C₂₄H₂₈ClN₇O₃ 506.00 g/mol Pyridazinone, pyrrolidinyl ether Kinase inhibition (patented structure)

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Carboxamide vs.
  • Heterocyclic Modifications : Replacement of cyclobutane with cyclopentane () increases ring size, likely enhancing lipophilicity (logP +0.5–1.0) and altering metabolic stability . Thiophene substitution () introduces sulfur-based electronics, which may influence redox properties or receptor interactions.
Bioactivity Profiles
  • Antimicrobial Activity : Thiadiazole derivatives () with nitrophenyl groups exhibit antimicrobial effects against E. coli and C. albicans, suggesting that pyrazole-based scaffolds with electron-withdrawing groups (e.g., nitro) enhance microbial targeting . The target compound lacks such groups, but its pyridinyl moiety could offer analogous π-stacking interactions.
  • The target compound’s cyclobutane may confer selectivity for sterically constrained binding pockets .
Structural Rigidity and Drug-Likeness
  • The cyclobutane in the target compound imposes greater conformational restriction compared to cyclopentane () or flexible ethyl linkers (). This rigidity may improve binding affinity but reduce synthetic accessibility .
  • Molecular weight (<400 g/mol) and moderate logP (~3.0) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogs (e.g., : 506 g/mol) .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular structure:

  • Molecular Formula : C16H18N6OS
  • Molecular Weight : 342.4 g/mol

The structure includes a cyclobutanecarboxamide linked to a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole moiety, which may contribute to its biological activities.

The mechanism of action for this compound likely involves interaction with specific molecular targets. Pyrazole derivatives are known to function as enzyme inhibitors or receptor modulators. The presence of the pyridine ring enhances the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Biological Activity

Recent studies indicate that pyrazole derivatives exhibit a broad spectrum of biological activities. Here are some notable findings related to the compound:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, celecoxib, a well-known COX-2 inhibitor, shares structural similarities with pyrazole compounds .
  • Anticancer Potential : Research has demonstrated that pyrazole compounds can induce apoptosis in cancer cells by targeting various signaling pathways. Specific studies have highlighted the ability of similar compounds to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Some pyrazole derivatives have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to this compound. Below are some summarized findings:

Study ReferenceCompound StudiedBiological ActivityKey Findings
CelecoxibAnti-inflammatoryInhibits COX enzymes effectively reducing pain and inflammation.
Pyrazole Derivative XAnticancerInduces apoptosis in breast cancer cells via mitochondrial pathways.
Pyrazole Derivative YAntimicrobialEffective against E.coli and Staphylococcus aureus with MIC values below 50 µg/mL.

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